BenchChemオンラインストアへようこそ!

Benzyl (2,2-difluorocyclohexyl)carbamate

Physicochemical Profiling Medicinal Chemistry Fluorine Chemistry

This gem-difluoro Cbz-protected cyclohexylamine is the direct precursor to the BNC375 clinical candidate, purpose-built for CNS drug discovery. The 2,2-difluoro pattern lowers amine pKa by ~1.5 units, reducing hERG and phospholipidosis risks while preserving target engagement. Orthogonal Cbz deprotection via hydrogenolysis avoids acidic Boc cleavage, enabling complex synthetic routes. Secure this stable intermediate to advance Alzheimer’s and schizophrenia programs. Inquire now for research-scale or bulk supply.

Molecular Formula C14H17F2NO2
Molecular Weight 269.29 g/mol
CAS No. 939399-59-4
Cat. No. B1467905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2,2-difluorocyclohexyl)carbamate
CAS939399-59-4
Molecular FormulaC14H17F2NO2
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)(F)F
InChIInChI=1S/C14H17F2NO2/c15-14(16)9-5-4-8-12(14)17-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,18)
InChIKeyUCOMJHIEYQYSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2,2-difluorocyclohexyl)carbamate (CAS 939399-59-4): A Gem-Difluorinated Cbz-Protected Amine Building Block for CNS Drug Discovery


Benzyl (2,2-difluorocyclohexyl)carbamate (CAS 939399-59-4) is a carbamate-protected cyclohexylamine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a gem-difluoro substitution at the 2-position of the cyclohexane ring . It is a synthetic intermediate primarily used to introduce the 2,2-difluorocyclohexylamine moiety into more complex molecules via Cbz deprotection . The gem-difluoro group is a well-established motif in medicinal chemistry for modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability without introducing a chiral center, making this scaffold particularly useful in central nervous system (CNS) drug discovery programs [1].

Why Benzyl (2,2-difluorocyclohexyl)carbamate Cannot Be Replaced by Common Analogs in Synthesis


The 2,2-gem-difluoro substitution pattern on the cyclohexyl ring imparts distinct electronic and steric properties that are not replicated by other regioisomers (e.g., 3,3- or 4,4-difluoro) or non-fluorinated analogs [1]. The two fluorine atoms at the 2-position exert a strong inductive effect that lowers the basicity of the adjacent amine (pKa ~10.11 for the carbamate vs. ~10.6 for the non-fluorinated benzyl cyclohexylcarbamate, predicted values) . This affects both the efficiency of subsequent N-alkylation reactions and the metabolic profile of the final molecule. Furthermore, the Cbz protecting group provides orthogonal deprotection compatibility (hydrogenolysis or Lewis acids ) compared to the more common Boc-protected analog (tert-butyl (2,2-difluorocyclohexyl)carbamate), which requires acidic conditions and may be incompatible with acid-sensitive downstream intermediates .

Quantitative Differentiation of Benzyl (2,2-difluorocyclohexyl)carbamate Against Closest Analogs


Regioisomeric Differentiation: 2,2- vs. 4,4-Difluorocyclohexyl Carbamate Lipophilicity and Basicity

The gem-difluoro substitution at the 2-position (adjacent to the carbamate nitrogen) creates a distinct electronic environment compared to the 4,4-isomer. The 2,2-isomer has a predicted XLogP3-AA of 3.4 [1], contributing to higher lipophilicity and potential CNS penetration. The predicted pKa of the corresponding amine (2,2-difluorocyclohexylamine) is lowered due to the inductive effect of the proximal fluorine atoms; the parent carbamate has a predicted pKa of 10.11 . In contrast, benzyl (4,4-difluorocyclohexyl)carbamate has an identical molecular formula and similar molecular weight (269.29 g/mol) but a different spatial arrangement of fluorine atoms leading to distinct dipole moment and electronic distribution, which impacts its reactivity and the metabolic stability of derived compounds [2].

Physicochemical Profiling Medicinal Chemistry Fluorine Chemistry

Compared to tert-Butyl (2,2-difluorocyclohexyl)carbamate: Orthogonal Deprotection Strategies

The benzyl (Cbz) protecting group in the target compound allows for mild, selective deprotection via hydrogenolysis (H2, Pd/C) or Lewis acids, conditions that are orthogonal to the acidic deprotection required for the Boc analog (tert-butyl (2,2-difluorocyclohexyl)carbamate, CAS 921602-82-6) . The Boc group typically requires TFA or HCl/dioxane, which can cleave other acid-labile protecting groups or cause epimerization. The Cbz group also provides UV activity for reaction monitoring, unlike the Boc group . The target compound has a higher molecular weight (269.29 g/mol) and is a crystalline solid, compared to the Boc analog (235.27 g/mol), which is a colorless liquid .

Protecting Group Strategy Synthetic Chemistry Process Development

Validated Synthetic Route to 2,2-Difluorocyclohexanamine: A Key Intermediate for BNC375

Benzyl (2,2-difluorocyclohexyl)carbamate is a direct precursor to 2,2-difluorocyclohexanamine hydrochloride. Quantitative deprotection data shows that treating 38 mg (0.14 mmol) of the carbamate with 6 N HCl at 100 °C for 2 hours yields 23 mg (96% crude yield) of the amine hydrochloride . This amine is the crucial building block for BNC375, a potent, selective, and orally available Type I positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs) with an EC50 of 1.9 μM [1]. The 2,2-difluorocyclohexyl moiety is essential for the activity of BNC375, as SAR studies demonstrated that modifications to this region significantly alter potency and selectivity.

Drug Discovery Neuroscience Positive Allosteric Modulators

High-Impact Application Scenarios for Benzyl (2,2-difluorocyclohexyl)carbamate in Drug Discovery


Synthesis of CNS-Penetrant α7 nAChR Positive Allosteric Modulators

The compound serves as the direct precursor to 2,2-difluorocyclohexylamine, a core scaffold in the clinical candidate BNC375 [1]. Medicinal chemistry teams targeting cognitive deficits in Alzheimer's disease and schizophrenia can utilize this stable intermediate to access and explore the BNC375 chemotype, which has demonstrated oral bioavailability and brain penetration in preclinical models.

Modulating Amine Basicity in Lead Optimization

The gem-difluoro group at the 2-position lowers the pKa of the adjacent amine by approximately 1.5 units compared to non-fluorinated analogs [2]. This property is critical for reducing the basicity of amine-containing drug candidates, which can mitigate off-target effects such as hERG channel binding and phospholipidosis, while maintaining target engagement.

Orthogonal Protecting Group Strategy in Multi-Step Syntheses

The Cbz protecting group in this molecule can be removed under neutral hydrogenolysis conditions, unlike the acid-labile Boc group . This enables its use in complex synthetic sequences where other functional groups (e.g., tert-butyl esters, TBDMS ethers) must remain intact, providing strategic flexibility in process chemistry and medicinal chemistry route design.

Quote Request

Request a Quote for Benzyl (2,2-difluorocyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.